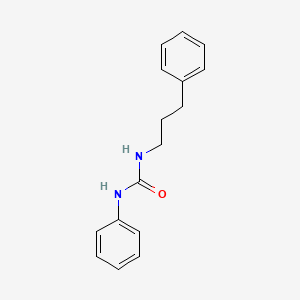

1-Phenyl-3-(3-phenylpropyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWYHHOEZMXBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299673 | |

| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70622-91-2 | |

| Record name | NSC131954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Phenyl 3 3 Phenylpropyl Urea

Classical Urea (B33335) Synthesis Approaches Applied to the Compound

The traditional methods for forming the urea linkage remain highly relevant in contemporary synthesis due to their reliability and well-understood reaction mechanisms. These approaches typically involve the reaction of an amine with a suitable carbonyl-containing precursor.

Isocyanate-Amine Condensation Routes and Mechanistic Considerations

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the condensation of an isocyanate with a primary or secondary amine. wikipedia.org For the preparation of 1-Phenyl-3-(3-phenylpropyl)urea, this involves the reaction of phenyl isocyanate with 3-phenylpropylamine (B116678). biointerfaceresearch.comnih.gov

The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the isocyanate. This is generally a rapid and exothermic reaction that does not require a catalyst and often proceeds to high yield at room temperature. wikipedia.orgvaia.com The planarity of the phenyl isocyanate molecule facilitates the approach of the amine nucleophile. wikipedia.org

A general procedure for this synthesis involves dissolving the amine in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), and then adding an equimolar amount of the isocyanate. nih.gov The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The product can then be isolated and purified by standard methods, such as column chromatography. nih.gov

Table 1: Representative Reaction Conditions for Isocyanate-Amine Condensation

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| Phenyl Isocyanate | 3-Phenylpropylamine | THF | Room Temp. | 2-4 h | High | nih.gov |

| Substituted Phenyl Isocyanate | Various Amines | Dichloromethane (B109758) | 0 °C to RT | 0.5 h | Good to Excellent | biointerfaceresearch.com |

Note: The data in this table is representative of typical conditions for this type of reaction and may require optimization for the specific synthesis of this compound.

Carbonyl Diimidazole (CDI) Mediated Syntheses and Optimization

N,N'-Carbonyldiimidazole (CDI) is a solid, safer alternative to gaseous phosgene (B1210022) for the synthesis of ureas. wikipedia.org The CDI-mediated synthesis is a two-step, one-pot procedure. First, an amine is reacted with CDI to form a carbamoyl-imidazole intermediate. This intermediate is then reacted with a second amine to yield the unsymmetrical urea. biointerfaceresearch.comwikipedia.org

For the synthesis of this compound, either aniline (B41778) or 3-phenylpropylamine could be the first amine to react with CDI. The order of addition can be crucial to minimize the formation of symmetrical urea byproducts. The reaction is often carried out in a suitable organic solvent like water or an aprotic solvent at temperatures ranging from 0 °C to room temperature. biointerfaceresearch.com

Optimization of CDI-mediated urea synthesis can involve adjusting the stoichiometry of the reagents, the reaction temperature, and the solvent. For instance, using a slight excess of CDI can ensure the complete conversion of the first amine to the carbamoyl-imidazole intermediate. biointerfaceresearch.com

Table 2: General Protocol for CDI-Mediated Unsymmetrical Urea Synthesis

| Step | Reactants | Solvent | Temperature | Time |

| 1 | Amine 1, CDI | Water/Aprotic Solvent | 0 °C to Room Temp. | 1-2 h |

| 2 | Amine 2 | Water/Aprotic Solvent | Room Temp. | 2-4 h |

Note: This table outlines a general procedure that can be adapted for the synthesis of this compound.

Other Established Synthetic Pathways Utilizing Activated Carbonyl Species

Beyond isocyanates and CDI, other activated carbonyl species can be employed for urea synthesis. One such method involves the reaction of amines with carbamates. Another approach utilizes the reaction of an amine with urea in the presence of an acid, which proceeds via an in situ generated isocyanate intermediate. orgsyn.org However, this method can often lead to the formation of symmetrical byproducts. orgsyn.org

A less common but effective method reported for the synthesis of the closely related 1-(3-phenylpropyl)urea involves the use of Woollins reagent with a cyanamide (B42294) precursor. In this specific procedure, Ph(CH2)3NHCN was refluxed with Woollins reagent in toluene, followed by the addition of water, to afford the product in high yield. nih.gov

Development of Novel and Optimized Synthetic Protocols

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. This has led to innovations in green chemistry approaches and the use of catalysts to enhance urea synthesis.

Green Chemistry Approaches in Synthetic Design and Implementation

Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. In the context of urea synthesis, this has led to the development of solvent-free reactions and the use of water as a reaction medium.

For isocyanate-amine condensations, performing the reaction in water at low temperatures (4-5 °C) has been shown to be highly efficient, often providing excellent yields in a short amount of time and simplifying product isolation. arabjchem.org

Solvent-free CDI-mediated amidation has also been developed as a green and simple protocol. This method can significantly reduce reaction times from hours to minutes and eliminates the need for dry organic solvents and an inert atmosphere. wikipedia.org

Another green approach involves the direct synthesis of ureas from carbon dioxide and ammonia, although this is more commonly applied to the industrial production of urea itself. nih.gov

Catalyst-Assisted Synthesis Enhancements and Ligand Effects

The use of catalysts can significantly enhance the efficiency and scope of urea synthesis. For example, zinc metal has been shown to promote the synthesis of both symmetrical and unsymmetrical ureas using CDI, offering good to excellent yields with a recyclable catalyst. researchgate.net

While less common for the direct synthesis of simple ureas like this compound, transition metal-catalyzed carbonylation reactions of amines represent a more advanced catalytic approach. These methods often require specific ligands to facilitate the catalytic cycle and can provide access to a wide range of urea derivatives.

Advanced Purification and Isolation Techniques in Research Scale Synthesis

Following the synthesis of this compound, achieving high purity is paramount for accurate characterization and further application. Advanced purification techniques, primarily chromatography and crystallization, are employed to isolate the target compound from unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods for Target Compound Isolation

Column chromatography is a fundamental and highly effective technique for the purification of N-substituted ureas on a research scale. thieme-connect.comumich.edu The choice of stationary phase and eluent system is critical for achieving optimal separation.

For compounds structurally similar to this compound, such as 1-(3-phenylpropyl)urea, silica (B1680970) gel is the most commonly used stationary phase. iucr.orgnih.gov A solvent system, or eluent, of dichloromethane (DCM) and ethyl acetate (B1210297) is often effective. The polarity of the eluent is fine-tuned to ensure the target compound has a suitable retention factor (Rf) for effective separation from impurities. A common starting point is a non-polar solvent with a smaller proportion of a more polar solvent, with the polarity being gradually increased if necessary.

In a documented purification of the closely related 1-(3-phenylpropyl)urea, the crude product was purified by column chromatography on silica gel using a 9:1 mixture of dichloromethane/ethyl acetate as the eluent, which resulted in a high yield of the pure compound. iucr.orgnih.gov This system effectively separates the desired urea from both more polar and less polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 2: Typical Column Chromatography Parameters for Urea Purification

| Parameter | Description | Example Value |

|---|---|---|

| Stationary Phase | The solid adsorbent material. | Silica Gel (230–400 mesh) thieme-connect.com |

| Mobile Phase (Eluent) | The solvent system used to move the compounds through the column. | Dichloromethane/Ethyl Acetate (9:1 v/v) iucr.orgnih.gov |

| Monitoring Technique | Method to track the separation process. | Thin-Layer Chromatography (TLC) |

| Product Isolation | Collection of fractions containing the pure compound. | Evaporation of solvent from combined pure fractions. |

Crystallization and Recrystallization Strategies for Purity Enhancement

Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility. A successful recrystallization relies on selecting a solvent or solvent system in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. youtube.com

For this compound and related compounds, a mixed solvent system is often employed to achieve the desired solubility profile. A publication detailing the synthesis of 1-(3-phenylpropyl)urea reports obtaining single crystals suitable for X-ray analysis through recrystallization from a dichloromethane/hexane mixture. iucr.orgnih.gov In this method, the crude product is dissolved in a minimum amount of a good solvent (dichloromethane), and then a poor solvent (hexane) is added until turbidity is observed. Upon gentle heating to redissolve the solid, followed by slow cooling, pure crystals of the product form.

The general principle involves dissolving the crude urea in a minimal amount of a hot solvent and allowing the solution to cool slowly. youtube.com Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can cause the product to crash out of solution, trapping impurities. After cooling to room temperature, the flask is often placed in an ice bath to maximize the recovery of the purified crystals, which are then collected by filtration.

Chemical Reactivity and Derivatization of 1 Phenyl 3 3 Phenylpropyl Urea

Reactions at the Urea (B33335) Linkage

The urea moiety is a key functional group that can undergo several types of reactions, including hydrolysis and substitution at the nitrogen atoms.

The stability of the urea linkage in 1-Phenyl-3-(3-phenylpropyl)urea is subject to hydrolytic cleavage under certain conditions. The rate and pathway of this decomposition are influenced by factors such as pH and temperature. In acidic or basic environments, the urea bond can be hydrolyzed to yield aniline (B41778), 3-phenylpropylamine (B116678), and carbon dioxide.

Studies on sterically hindered aryl ureas have shown that the hydrolysis mechanism can be pH-independent, proceeding through a dynamic bond dissociation. nih.gov While this compound is not exceptionally hindered, this suggests that under specific conditions, its degradation profile might be tunable. The decomposition pathway generally involves the protonation of the carbonyl oxygen under acidic conditions, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon is the predominant mechanism.

Table 1: Postulated Hydrolysis Products of this compound

| Reactant | Condition | Major Products |

| This compound | Acidic (H₃O⁺) | Aniline, 3-Phenylpropylamine, Carbon Dioxide |

| This compound | Basic (OH⁻) | Aniline, 3-Phenylpropylamine, Carbonate |

The nitrogen atoms of the urea linkage can be functionalized through N-alkylation and N-acylation reactions, leading to the formation of more complex derivatives. nih.govgoogle.comuno.edujustia.comresearchgate.net

N-Alkylation: Direct N-alkylation of ureas can be challenging as O-alkylation can be a competing reaction. google.comjustia.com However, methods have been developed to achieve N-alkylation, often involving the use of a strong base to deprotonate the urea nitrogen, followed by reaction with an alkyl halide. google.comjustia.com Phase-transfer catalysis has also been employed to facilitate this transformation. google.com For this compound, alkylation could potentially occur at either nitrogen atom, with the relative reactivity influenced by steric and electronic factors.

N-Acylation: N-acylation of ureas, to form N-acylureas, is a more common transformation. wikipedia.orgresearchgate.netresearchgate.netreading.ac.ukias.ac.in This can be achieved by reacting the urea with an acyl chloride or a carboxylic acid in the presence of a coupling agent like a carbodiimide. researchgate.netias.ac.in These reactions typically proceed under mild conditions and can be used to introduce a wide range of functional groups. researchgate.net

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction | Reagents | Potential Product Structure |

| N-Alkylation | 1. NaH2. CH₃I | 1-Methyl-1-phenyl-3-(3-phenylpropyl)urea or 1-Phenyl-3-methyl-3-(3-phenylpropyl)urea |

| N-Acylation | Benzoyl chloride, Et₃N | 1-Benzoyl-1-phenyl-3-(3-phenylpropyl)urea or 1-Benzoyl-3-phenyl-3-(3-phenylpropyl)urea |

Reactions at the Phenyl Moieties and Propyl Linker

The aromatic rings and the aliphatic chain of this compound provide further opportunities for derivatization.

Both phenyl rings in this compound can undergo electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The regioselectivity of these reactions is directed by the activating or deactivating nature of the substituents.

The phenyl ring attached to the N1 nitrogen is substituted with a -NHCONH(CH₂)₃Ph group. The nitrogen atom's lone pair can be donated into the ring, making it an activating group and an ortho, para-director. Conversely, the phenyl ring at the end of the propyl chain is substituted with a -(CH₂)₃NHCONHPh group, which is a weakly activating, ortho, para-directing alkyl group. The relative reactivity of the two rings would depend on the specific reaction conditions and the electrophile used.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Products on N1-Phenyl Ring | Major Products on C3'-Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives | ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives | ortho- and para-bromo derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | ortho- and para-acetyl derivatives | ortho- and para-acetyl derivatives |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the phenyl rings of this compound. rsc.orglibretexts.orgresearchgate.netsigmaaldrich.comwikipedia.org Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings can be utilized, provided a halide or triflate substituent is first introduced onto one of the phenyl rings via electrophilic halogenation.

More recently, direct C-H activation/arylation of phenylureas has been achieved using dual palladium-photoredox catalysis, offering a more atom-economical route to biaryl urea derivatives. rsc.org This methodology could potentially be applied to this compound to introduce further aromatic substituents.

The three-carbon propyl chain offers sites for functionalization, although this is generally less facile than reactions on the aromatic rings or at the urea linkage. Radical reactions, for instance, could lead to halogenation at the benzylic-like position (alpha to the phenyl ring) or at other positions along the chain. Oxidation of the propyl chain is also a possibility, potentially leading to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. However, such reactions might require harsh conditions that could also affect other functional groups in the molecule.

Synthesis of Analogues and Homologues for Structure-Activity/Property Research

The generation of analogues and homologues of this compound is pivotal for exploring its chemical space. The synthetic versatility of ureas allows for systematic modifications to probe how structural changes influence biological activity and physicochemical properties. The primary method for synthesizing these derivatives involves the reaction of an appropriate isocyanate with a corresponding amine. For instance, reacting phenyl isocyanate with various substituted 3-phenylpropan-1-amines or, conversely, reacting 3-phenylpropyl isocyanate with different anilines can produce a diverse library of compounds. nih.govontosight.ai

Strategic Modification of Phenyl Substituents

The two phenyl rings in this compound offer significant opportunities for strategic modification to investigate SAR. Introducing various substituents can alter the compound's electronics, lipophilicity, and steric profile, which in turn can modulate its interaction with biological targets.

Research on related phenylurea compounds demonstrates that substitutions on these aromatic rings are critical for activity. For example, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives studied as complement inhibitors, modifications to the phenyl ring attached to the N1 of the urea group had a significant impact on inhibitory potency. nih.gov Introducing methoxy (B1213986) groups, such as in 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, served as a key starting point for optimization. nih.gov Further studies on other phenylurea series have shown that adding electron-withdrawing or electron-donating groups, halogens, or bulky alkyl groups can systematically tune the compound's properties. nih.govnih.gov

A common synthetic strategy involves reacting a substituted phenyl isocyanate with 3-phenylpropan-1-amine. The availability of a wide range of substituted phenyl isocyanates makes this a versatile approach.

Table 1: Examples of Strategic Phenyl Substitutions and Their Rationale

| Position of Substitution | Type of Substituent | Rationale for Modification | Potential Impact on Properties |

|---|---|---|---|

| Phenyl ring at N1 | Methoxy (-OCH₃) | Increase electron density, potential for hydrogen bonding. | Enhanced binding affinity, altered metabolic stability. nih.gov |

| Phenyl ring at N1 | Halogens (F, Cl, Br) | Modulate lipophilicity and electronic character. nih.gov | Improved membrane permeability, altered target interaction. cambridgemedchemconsulting.com |

| Phenyl ring at N3 | Styryl group | Extend conjugation and introduce a rigid, planar element. | Modified biological activity, potential for new interactions. nih.gov |

Systematic Variation of the Propyl Linker Length and Branching

Varying Length: Homologues can be synthesized by using linkers of different lengths, such as ethyl (two carbons) or butyl (four carbons). This alters the distance between the terminal phenyl group and the urea core, which can be crucial for optimal interaction with a binding site. Studies on similar structures have shown that even a one-carbon difference in linker length can dramatically affect biological activity. nih.gov

Introducing Branching: Introducing alkyl groups (e.g., methyl) on the propyl chain creates chiral centers and introduces steric bulk. The analogue 1-phenyl-3-(1-phenylethyl)urea, for example, features a methyl group on the carbon adjacent to the phenyl ring. nih.gov Such branching can restrict conformational freedom, potentially locking the molecule into a more bioactive conformation and improving target selectivity.

Incorporating Unsaturation or Rigidity: Introducing double bonds (e.g., a propenyl linker) or incorporating the linker into a cyclic system are other strategies to create more rigid analogues, reducing conformational flexibility and potentially increasing binding affinity.

Table 2: Impact of Propyl Linker Variation on Molecular Properties

| Linker Modification | Example Analogue Structure | Expected Impact | Reference |

|---|---|---|---|

| Shortening the linker | 1-Phenyl-3-(2-phenylethyl)urea | Decreased flexibility, altered distance between phenyl groups. | mdpi.com |

| Lengthening the linker | 1-Phenyl-3-(4-phenylbutyl)urea | Increased flexibility and lipophilicity. | nih.gov |

| Introducing branching | 1-Phenyl-3-(1-phenylethyl)urea | Creates stereocenters, introduces steric hindrance, restricts rotation. | nih.gov |

Isosteric Replacements within the Urea Scaffold

Isosteric and bioisosteric replacements are a sophisticated strategy to modify the properties of this compound while retaining its core structural framework. cambridgemedchemconsulting.com This involves replacing an atom or group of atoms with another that has a similar size, shape, and electronic configuration.

Urea to Thiourea (B124793)/Guanidine (B92328): The carbonyl oxygen of the urea can be replaced with a sulfur atom to form the corresponding thiourea. This change significantly alters the hydrogen-bonding capability and electronic distribution of the core scaffold. Thioureas are common analogues in medicinal chemistry programs. nih.gov Similarly, the carbonyl group can be replaced with a C=NH or C=N-CN group to form a guanidine or cyanoguanidine, which alters the basicity and hydrogen bonding pattern. orgsyn.org

Phenyl to Heterocycle: One or both of the phenyl rings can be replaced by a heteroaromatic ring, such as pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.comsigmaaldrich.com For example, synthesizing 1-(3-Pyridylmethyl)-3-phenylurea would probe the importance of the phenyl ring's electronics and its potential to act as a hydrogen bond acceptor. sigmaaldrich.com This modification can drastically alter properties like solubility, metabolic stability, and target interaction. cambridgemedchemconsulting.com

N-H to N-Alkyl: The hydrogen atoms on the urea nitrogens can be replaced with small alkyl groups (e.g., methyl). This removes a hydrogen bond donor site, which can be used to probe the importance of this interaction for biological activity. nih.gov

Table 3: Examples of Isosteric Replacements in the Urea Scaffold

| Original Group | Isosteric Replacement | Resulting Compound Type | Key Property Change |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Thiocarbonyl (C=S) | Thiourea | Altered H-bond acidity/basicity, increased lipophilicity. nih.gov |

| Phenyl Ring | Pyridyl Ring | Pyridylurea | Introduction of a basic nitrogen, potential for new H-bonds, altered polarity. sigmaaldrich.com |

| Phenyl Ring | Thiophene Ring | Thienylurea | Altered aromaticity and electronic profile. cambridgemedchemconsulting.com |

Through these systematic derivatization strategies, researchers can construct a comprehensive picture of the structure-activity and structure-property relationships governing this compound and its analogues, paving the way for the rational design of new compounds with tailored characteristics.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 1-Phenyl-3-(3-phenylpropyl)urea. The conformational flexibility of the urea (B33335) backbone and the rotational freedom of the phenyl and phenylpropyl substituents give rise to a complex conformational landscape that can be probed by various NMR techniques.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) in Detailed Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the connectivity within the 3-phenylpropyl chain. For instance, the correlation between the methylene (B1212753) protons adjacent to the nitrogen (N-CH2), the central methylene protons (CH2), and the benzylic methylene protons (Ar-CH2) would be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon-13 nuclei, HSQC would provide the chemical shifts of all protonated carbons. This would be essential for assigning the carbons of the phenyl and phenylpropyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the NH protons to the carbonyl carbon (C=O) and the carbons of the adjacent phenyl and phenylpropyl groups, confirming the N-substituent connectivity. Correlations from the benzylic protons to the carbons of the phenyl ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY could help determine the preferred conformation around the C-N bonds of the urea linkage (cis or trans). For instance, a NOE between an NH proton and the ortho-protons of the phenyl ring would suggest a particular spatial arrangement. Conformational preferences of N,N'-disubstituted ureas are known to be influenced by the nature of the substituents. researchgate.net

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar structures, is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O | - | ~155-158 |

| NH (phenyl side) | ~8.5-9.5 | - |

| NH (propyl side) | ~6.0-7.0 | - |

| Phenyl C (ipso) | - | ~138-140 |

| Phenyl C (ortho) | ~7.4-7.6 | ~118-122 |

| Phenyl C (meta) | ~7.2-7.4 | ~128-130 |

| Phenyl C (para) | ~6.9-7.1 | ~122-125 |

| N-CH₂ | ~3.2-3.4 | ~40-42 |

| CH₂ | ~1.8-2.0 | ~31-33 |

| Ar-CH₂ | ~2.6-2.8 | ~33-35 |

| Phenylpropyl C (ipso) | - | ~140-142 |

| Phenylpropyl C (ortho, meta, para) | ~7.1-7.3 | ~125-129 |

Solid-State NMR Investigations for Supramolecular Assembly Analysis

Solid-state NMR (ssNMR) spectroscopy would offer valuable insights into the supramolecular structure of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly powerful for studying the structure and dynamics of solid materials. acs.org

For this compound, ¹³C CP/MAS ssNMR could distinguish between different crystalline forms (polymorphs) if they exist, as the chemical shifts are highly sensitive to the local electronic environment, which is influenced by crystal packing. Furthermore, ¹⁵N ssNMR would be highly informative regarding the hydrogen bonding environment of the urea nitrogens. The chemical shift of the nitrogen atoms would be indicative of their participation in hydrogen bonds. escholarship.org

X-ray Crystallography for Single Crystal Structure Determination

While a crystal structure for this compound is not publicly documented, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. Analysis of a closely related compound, 1-(3-Phenylpropyl)urea, provides a framework for understanding the potential solid-state architecture. nih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing Architectures

In the solid state, urea derivatives are known to form extensive hydrogen-bonding networks, which dictate their crystal packing. nih.govaps.org For this compound, the two N-H groups of the urea moiety would act as hydrogen bond donors, while the carbonyl oxygen would be the primary hydrogen bond acceptor.

A comparative table of hydrogen bond geometries for 1-(3-Phenylpropyl)urea is provided below to illustrate the type of data obtained from X-ray crystallography. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1A···O1 | 0.88 | 2.10 | 2.936(2) | 159 |

| N1-H1B···O1 | 0.88 | 2.09 | 2.879(19) | 148 |

| N2-H2···O1 | 0.86(2) | 2.13(2) | 2.924(2) | 153(2) |

Polymorphism Studies and Impact on Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including urea derivatives. Different polymorphs can exhibit distinct physical properties such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, it is a possibility that should be considered.

The presence of flexible groups like the phenylpropyl chain and the potential for different hydrogen-bonding motifs could give rise to multiple stable crystal packing arrangements. The study of polymorphism is crucial in pharmaceutical and materials science, as different polymorphs can have different biological activities or material properties. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be employed to identify and characterize different polymorphic forms.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing insights into the molecular structure and hydrogen bonding of this compound.

The key vibrational modes for this compound would be:

N-H stretching: The N-H stretching vibrations, typically appearing in the range of 3200-3400 cm⁻¹, are very sensitive to hydrogen bonding. In the solid state, these bands are often broad and shifted to lower frequencies compared to the gas or dilute solution phase, indicating the presence of intermolecular hydrogen bonds.

C=O stretching (Amide I band): The carbonyl stretching vibration is a strong band in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its position is also influenced by hydrogen bonding; a lower frequency suggests a stronger hydrogen bond to the carbonyl oxygen.

N-H bending and C-N stretching (Amide II and III bands): These bands, appearing in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions respectively, are also characteristic of the urea moiety.

Aromatic C-H and C=C stretching: The vibrations of the two phenyl rings would give rise to characteristic bands in the aromatic C-H stretching region (~3000-3100 cm⁻¹) and the C=C stretching region (~1450-1600 cm⁻¹).

Aliphatic C-H stretching: The methylene groups of the phenylpropyl chain would show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

A table of expected characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1500 - 1600 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch (Amide III) | 1200 - 1400 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a critical tool for the stereochemical elucidation of chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a sample, providing unique information about the three-dimensional arrangement of atoms in a molecule.

However, the application of chiroptical spectroscopy is contingent upon the molecule possessing chiral properties, meaning it must be non-superimposable on its mirror image. The molecular structure of this compound lacks any stereocenters (asymmetric carbon atoms) or other elements of chirality such as axial, planar, or helical chirality. Due to this achiral nature, this compound does not exhibit optical activity.

Consequently, chiroptical techniques like CD and ORD are not applicable for the structural analysis of this compound. The molecule will not produce a signal in either CD or ORD spectroscopy, rendering these methods unsuitable for its characterization.

Computational Chemistry and Theoretical Studies of 1 Phenyl 3 3 Phenylpropyl Urea

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a powerful tool for understanding the fundamental properties of molecules. However, the application of these methods to 1-Phenyl-3-(3-phenylpropyl)urea has not been documented in peer-reviewed literature.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. A DFT analysis of this compound would theoretically yield valuable data, such as optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could predict the vibrational frequencies of the molecule, which could be correlated with experimental infrared and Raman spectroscopy data. At present, no such theoretical data has been published.

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate predictions of the energetic and spectroscopic properties of this compound. These calculations are computationally more intensive than DFT but can offer a more precise understanding of the molecule's behavior. Research employing these high-level theoretical methods on this specific compound is yet to be undertaken.

Elucidation of Reaction Pathways and Transition States via QM Methods

Quantum mechanical methods are instrumental in mapping out potential reaction pathways and identifying the transition states of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or potential metabolic pathways. However, no such computational studies have been reported, leaving its reactive properties from a theoretical standpoint unexplored.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics simulations offer a way to observe the motion of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding environment.

Exploration of Conformational Landscapes and Rotational Barriers

The flexible propyl chain in this compound suggests a complex conformational landscape with multiple low-energy states. MD simulations could be used to explore these conformations and calculate the rotational barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. To date, no studies have been published that detail the conformational analysis of this compound through MD simulations.

Interaction with Solvents and Biologically Relevant Media (Non-clinical focus)

The interaction of this compound with different solvents would govern its solubility and transport properties. MD simulations could model these interactions at an atomic level, providing a detailed picture of the solvation shell and the thermodynamics of solvation. Such studies are essential for a wide range of applications but have not yet been performed for this specific urea (B33335) derivative.

Molecular Docking and Ligand-Receptor Interaction Predictions (Mechanistic and Target-Oriented Focus)

Molecular docking simulations are a cornerstone of computational drug discovery, offering predictions of how a small molecule like this compound might bind to a macromolecular target, such as an enzyme or a receptor. This provides insights into the potential mechanism of action and allows for the prioritization of compounds for synthesis and biological testing.

Binding Mode Analysis with Target Macromolecules (e.g., enzymes, receptors)

While specific molecular docking studies for this compound are not extensively reported in publicly available literature, valuable insights can be drawn from studies on structurally related phenyl-urea compounds. A notable example involves the investigation of phenyl-urea-based small molecules as inhibitors of Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus. nih.gov PBP4 is a crucial enzyme for the bacterium's ability to cause osteomyelitis and contributes to β-lactam antibiotic resistance. nih.gov

In a high-throughput screening, a phenyl-urea compound, designated as "phenyl-urea 1," was identified as a hit that targets PBP4. nih.gov Subsequent in silico docking and modeling were leveraged to understand the binding mode and to guide the synthesis of analogs with improved inhibitory activity. nih.gov The general binding hypothesis for this class of compounds within the PBP4 active site involves key interactions with specific amino acid residues.

The urea moiety is central to the binding, often forming hydrogen bonds with polar residues in the binding pocket. The phenyl rings at both ends of the molecule can engage in hydrophobic and π-stacking interactions with non-polar residues, anchoring the ligand in the active site. The flexible propyl linker in this compound allows the two phenyl groups to adopt an optimal orientation to maximize these interactions.

A hypothetical binding mode of this compound within a target enzyme's active site, based on the principles observed for similar phenyl-urea inhibitors, is depicted in the table below. This table illustrates the potential key interactions that would be investigated in a typical molecular docking study.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in Target |

| Hydrogen Bond Donor | Urea N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond Acceptor | Urea C=O | Serine, Threonine, Tyrosine |

| Hydrophobic (Alkyl) | Phenylpropyl Chain | Leucine, Isoleucine, Valine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Estimation

Beyond predicting the binding pose, a critical goal of computational chemistry is to accurately estimate the binding affinity of a ligand for its target. Free Energy Perturbation (FEP) and other alchemical methods are rigorous computational techniques designed for this purpose. These methods calculate the free energy difference between two states, for instance, a ligand in solution versus the ligand bound to a protein.

Alchemical transformations involve non-physical, intermediate states to "mutate" one molecule into another or to annihilate a molecule in a given environment. nih.gov By simulating these transformations in both the solvated and protein-bound states, the relative binding free energy between two ligands, or the absolute binding free energy of a single ligand, can be calculated. nih.govnih.gov

The thermodynamic cycle for calculating relative binding free energy is a cornerstone of this approach. It involves calculating the free energy change of mutating a ligand (Ligand A) into a related one (Ligand B) both in solution (ΔG_solv) and within the protein's binding site (ΔG_prot). The difference in binding affinity (ΔΔG_bind) is then given by the equation:

ΔΔG_bind = ΔG_prot - ΔG_solv

While no specific FEP or alchemical studies have been published for this compound, these methods hold immense potential for its future development. For example, FEP could be employed to predict how modifications to the phenyl rings (e.g., adding substituents) or altering the length of the propyl chain would impact its binding affinity to a target like PBP4. This would allow for the rational design of more potent analogs.

The general steps in performing an alchemical free energy calculation are outlined below:

| Step | Description |

| 1. System Setup | The protein-ligand complex and the solvated ligand are prepared in a simulation box with explicit solvent molecules. |

| 2. Alchemical Pathway Definition | A series of intermediate steps (lambda windows) are defined to gradually transform the initial state to the final state. |

| 3. Molecular Dynamics Simulations | Simulations are run for each lambda window to sample the conformational space and calculate the necessary energy terms. |

| 4. Free Energy Calculation | Statistical mechanics methods, such as the Bennett Acceptance Ratio (BAR) or Thermodynamic Integration (TI), are used to calculate the free energy change for each step. |

| 5. Summation and Analysis | The free energy changes from all lambda windows are summed to obtain the total free energy difference. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Foundations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds before they are synthesized.

Descriptor Generation and Selection for Predictive Models

The foundation of any QSAR/QSPR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors can be calculated, falling into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Representing properties like lipophilicity (logP), solubility, and electronic properties.

The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed to choose a subset of descriptors that have the strongest correlation with the biological activity while avoiding multicollinearity. researchgate.net

Below is a table of representative molecular descriptors that would be considered in a QSAR study of phenyl-urea derivatives.

| Descriptor Class | Descriptor Name | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological (2D) | Wiener Index | A distance-based topological index that reflects the branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Statistical Validation of Computational Models

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential. This process typically involves both internal and external validation methods.

Internal validation assesses the robustness and stability of the model using the same dataset on which it was built. A common technique is leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound.

External validation evaluates the model's predictive power on an independent set of compounds (the test set) that were not used in the model's development. The predictive ability is often measured by the predictive R² (R²_pred).

A study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists provides a relevant example of the statistical parameters used to validate QSAR models for similar compounds. nih.gov In this study, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop 3D-QSAR models. nih.gov The statistical validation of these models is summarized in the table below, which represents the kind of data that would be generated for a QSAR model of this compound.

| Statistical Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated R²) | 0.787 | 0.809 | Measures the internal predictive ability of the model. |

| r² (Non-cross-validated R²) | 0.962 | 0.951 | Measures the goodness of fit of the model to the training data. |

| Standard Error of Estimate | 0.168 | 0.189 | Represents the deviation of the predicted values from the experimental values. |

| F-statistic | 165.4 | 129.2 | Indicates the statistical significance of the model. |

| Predictive R² (for test set) | 0.855 | 0.830 | Measures the predictive power of the model on an external set of compounds. |

Data presented in this table is for illustrative purposes, based on published data for structurally related compounds. nih.gov

Biological Activity Investigations: Mechanistic and Target Oriented Studies

Enzyme Inhibition Studies (In vitro, Specific Enzyme Systems)

There is currently no publicly available research detailing the in vitro inhibitory effects of 1-Phenyl-3-(3-phenylpropyl)urea on specific enzyme systems. Consequently, data on its kinetic characterization and mechanism of inhibition are not available.

No studies reporting the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) for this compound against any specific enzyme have been identified.

Without kinetic data, the mode of any potential enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound remains unknown.

There is no information available from irreversible binding studies to indicate whether this compound acts as a covalent inhibitor of any target enzymes.

Receptor Binding Assays (In vitro, Specific Receptor Systems)

Similarly, the affinity of this compound for specific receptor systems has not been documented in the available scientific literature.

No data from radioligand binding assays, which would determine the dissociation constant (Kₑ) or inhibitor constant (Kᵢ) of this compound at any receptor, have been found.

There is no evidence from published studies to suggest that this compound functions as an allosteric modulator at any receptor site. While related diarylurea derivatives have been explored as allosteric modulators of the cannabinoid type-1 (CB1) receptor, no such investigations have been reported for this compound. nih.gov

Functional Receptor Assays for Agonist/Antagonist Characterization

There is no available information from functional receptor assays to characterize this compound as an agonist or antagonist at any specific receptor.

Cellular Pathway Modulation Studies (In vitro, Specific Cellular Systems)

Cell-Based Assays for Specific Protein-Protein Interactions and Signal Transduction

No studies were found that investigated the effect of this compound on specific protein-protein interactions or signal transduction pathways in cell-based assays.

Investigation of Intracellular Signaling Cascades (e.g., phosphorylation events, gene expression)

There is no published research detailing the impact of this compound on intracellular signaling cascades, such as phosphorylation events or changes in gene expression.

Cell Viability and Proliferation Studies (Focus on mechanistic insights, not toxicity profiling)

Mechanistic studies focusing on the effects of this compound on cell viability and proliferation have not been reported in the scientific literature.

Antimicrobial and Antifungal Activity Assessment (In vitro, Mechanistic Focus)

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

There are no available data on the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against any tested microorganisms.

Investigation of Microbial Target Pathways and Resistance Mechanisms

The exploration of the specific microbial target pathways of this compound and the mechanisms by which microbes might develop resistance to it is a nuanced area of research. While direct studies on this exact molecule are not extensively detailed in publicly available literature, significant insights can be drawn from research into the broader class of phenyl-urea derivatives. These studies reveal that compounds with this core structure can engage with specific and crucial bacterial pathways, offering a foundation for understanding their potential antimicrobial effects and the subsequent resistance mechanisms.

Targeting Bacterial Cell Wall Synthesis: Inhibition of Penicillin-Binding Protein 4 (PBP4)

A primary and well-documented target for phenyl-urea based compounds is Penicillin-Binding Protein 4 (PBP4), particularly in Gram-positive bacteria such as Staphylococcus aureus. nih.govnih.gov PBP4 is a transpeptidase enzyme crucial for the synthesis and modification of the peptidoglycan layer of the bacterial cell wall. nih.gov It plays a significant role in the development of resistance to β-lactam antibiotics, including fifth-generation cephalosporins. nih.gov

Research has demonstrated that a phenyl-urea scaffold can act as an inhibitor of PBP4. nih.gov By impeding the enzymatic activity of PBP4, these compounds disrupt the proper formation of the cell wall. nih.gov This inhibition can have a dual effect: direct antimicrobial action and the reversal of existing antibiotic resistance. nih.gov Studies have shown that inhibiting PBP4 can restore the susceptibility of β-lactam-resistant strains of S. aureus to antibiotics like ceftobiprole. nih.gov The mechanism involves the phenyl-urea molecule binding to the enzyme, which obstructs its ability to bind its natural substrate, thereby hindering cell wall cross-linking. nih.gov This makes PBP4 a compelling target for developing new antimicrobial agents or adjuvants to be used in combination with existing antibiotics. nih.gov

Interactive Table: Phenyl-Urea Derivatives and their Activity Against Resistant Bacteria

| Compound Derivative | Target Organism | Resistance Profile | Observed Effect | Minimum Inhibitory Concentration (MIC) |

| Phenyl-urea 1 | Staphylococcus aureus | β-lactam resistant | Reversal of resistance to ceftobiprole | Not specified |

| Derivative 7b | Klebsiella pneumoniae 16 | Carbapenemase-producing | Antimicrobial Activity | 100 µM (32 mg/L) uea.ac.uk |

| Derivative 11b | Klebsiella pneumoniae 16 | Carbapenemase-producing | Antimicrobial Activity | 50 µM (64 mg/L) uea.ac.uk |

| Derivative 67d | Klebsiella pneumoniae 16 | Carbapenemase-producing | Antimicrobial Activity | 72 µM (32 mg/L) uea.ac.uk |

| Derivative 7b | Multidrug-resistant E. coli | - | Antimicrobial Activity | 100 µM (32 mg/L) uea.ac.uk |

| Derivative 11b | Multidrug-resistant E. coli | - | Antimicrobial Activity | 50 µM (16 mg/L) uea.ac.uk |

| Derivative 67d | Multidrug-resistant E. coli | - | Antimicrobial Activity | 36 µM (16 mg/L) uea.ac.uk |

Inhibition of Fatty Acid Biosynthesis: Targeting FabH

Another significant microbial pathway that can be targeted by urea (B33335) derivatives is fatty acid biosynthesis. nih.gov Specifically, the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) has been identified as a potential target. nih.gov FabH is essential for initiating the fatty acid synthesis cycle in both Gram-positive and Gram-negative bacteria. nih.gov Its high degree of conservation across various bacterial species makes it an attractive target for broad-spectrum antibacterial agents. nih.gov

Activity Against Resistant Gram-Negative Bacteria

The challenge of antimicrobial resistance is particularly acute in Gram-negative bacteria, which possess an outer membrane that acts as a formidable barrier to many antibiotics. Phenyl-substituted urea derivatives have demonstrated activity against clinically important resistant Gram-negative pathogens. uea.ac.uk For instance, certain derivatives have shown efficacy against carbapenemase-producing Klebsiella pneumoniae and multidrug-resistant Escherichia coli. uea.ac.uk Carbapenemases are enzymes that degrade carbapenem (B1253116) antibiotics, a last-resort class of drugs. The ability of phenyl-urea compounds to act on such resistant strains suggests they may either bypass standard resistance mechanisms or inhibit targets that are not affected by them. uea.ac.uk

Potential Resistance Mechanisms

While the specific mechanisms of resistance to this compound are not defined, potential pathways can be inferred from its likely targets. If the compound primarily targets PBP4, resistance could emerge through mutations in the pbp4 gene, leading to a modified protein that no longer binds the inhibitor effectively. Another possibility is the upregulation of efflux pumps, which are membrane proteins that can actively transport the compound out of the bacterial cell, preventing it from reaching its intracellular target. Similarly, if the target is FabH, mutations in the fabH gene could confer resistance. The development of resistance would likely depend on the specific bacterial species and the selective pressures applied.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of Peripheral Phenyl Moieties and Their Impact on Activity/Properties

The two phenyl rings in 1-Phenyl-3-(3-phenylpropyl)urea represent key areas for modification to modulate biological activity and physicochemical properties. The substitution pattern on these aromatic rings can dramatically alter the compound's electronic and steric profile, thereby influencing its interaction with target proteins and its behavior in a biological system.

Research on various diaryl urea (B33335) derivatives has consistently demonstrated that the nature and position of substituents on the phenyl rings are critical for activity. nih.govnih.gov For instance, in a series of N-phenyl ureidobenzenesulfonate derivatives, substitutions at different positions on the terminal phenyl ring led to significant variations in their anticancer activity. nih.gov Compounds with substitutions at the 2-position (ortho) tended to arrest the cell cycle in the S-phase, while those with substitutions at the 3- (meta) and 4- (para) positions resulted in a G2/M-phase arrest. nih.gov

The introduction of electron-withdrawing groups, such as halogens or nitro groups, or electron-donating groups, like alkyl or alkoxy moieties, can fine-tune the electronic environment of the phenyl rings. nih.gov This, in turn, can affect the strength of interactions, such as hydrogen bonds and π-π stacking, with biological targets. nih.gov For example, in a study on phenyl urea derivatives as IDO1 inhibitors, it was found that electron-withdrawing groups at the para-position of the benzene (B151609) ring enhanced the hydrogen bond donor capacity of the phenyl urea group, leading to a significant improvement in inhibitory activity. nih.gov Conversely, bulky substituents at the ortho- and meta-positions led to a loss of activity, suggesting that steric hindrance can be detrimental to binding. nih.gov

The following table illustrates hypothetical SAR data based on findings for similar diaryl urea compounds, demonstrating the potential impact of phenyl ring substitutions on biological activity.

| Compound | R1 (Phenyl Ring A) | R2 (Phenyl Ring B) | Relative Activity (%) |

| 1 | H | H | 100 |

| 2 | 4-Cl | H | 150 |

| 3 | 4-OCH3 | H | 90 |

| 4 | 2-CH3 | H | 60 |

| 5 | H | 4-NO2 | 180 |

| 6 | H | 3-F | 120 |

This table is illustrative and based on general principles observed in related diaryl urea series.

Influence of the Propyl Linker Length, Conformation, and Substitution on Biological Activity

The length of the alkyl chain in such compounds can significantly impact their biological activity. A shorter or longer linker would alter the distance between the key pharmacophoric features, potentially leading to a loss of affinity for the target. The propyl linker in this compound provides a degree of conformational flexibility, allowing the molecule to adopt various shapes. This flexibility can be advantageous for fitting into a binding pocket, but in some cases, a more rigid linker might be preferred to lock the molecule into a bioactive conformation and reduce the entropic penalty upon binding.

Modifications to the linker itself, such as the introduction of substituents or the incorporation of cyclic structures, can further refine the compound's properties. For example, introducing a methyl group on the linker could create a chiral center and introduce steric constraints that might enhance selectivity for a particular target. Replacing the propyl chain with a more rigid element, like a cyclopropyl (B3062369) or a piperidine (B6355638) ring, would drastically alter the conformational landscape of the molecule.

Studies on other classes of compounds with similar linker architectures have shown that even subtle changes in the linker can have profound effects. For instance, in a series of ethylenediurea (B156026) derivatives, modifications to the linker and its substituents were found to modulate the anti-proliferative properties of the molecules. mdpi.com

The table below provides a hypothetical representation of how linker modifications could affect biological activity.

| Compound | Linker | Relative Activity (%) |

| 1 | Propyl | 100 |

| 2 | Ethyl | 70 |

| 3 | Butyl | 85 |

| 4 | 2-Methylpropyl | 110 |

| 5 | Cyclopropylmethyl | 95 |

This table is illustrative and based on general principles of linker modification in bioactive compounds.

Role of the Urea Linkage Modifications (e.g., N-substitution, oxygen/sulfur replacement) on Activity/Properties

The urea moiety (-NH-CO-NH-) is a cornerstone of the this compound structure, primarily due to its ability to act as both a hydrogen bond donor and acceptor. These hydrogen bonding interactions are often crucial for anchoring the molecule within the active site of a target protein. nih.gov

Modifications to the urea linkage can have a significant impact on the compound's biological activity and physicochemical properties.

N-Substitution: Introducing substituents on the nitrogen atoms of the urea group can alter its hydrogen bonding capacity and introduce steric bulk. For example, N-methylation can remove a hydrogen bond donor, which could be detrimental if that interaction is critical for binding. However, it could also enhance membrane permeability by reducing polarity. In a study of trisubstituted phenyl urea derivatives, modifications around the urea portion were key to optimizing potency. nih.gov

Oxygen/Sulfur Replacement: Replacing the carbonyl oxygen with a sulfur atom to form a thiourea (B124793) can significantly alter the electronic properties and hydrogen bonding capabilities of the linker. Thioureas are generally more lipophilic and can exhibit different binding affinities compared to their urea counterparts. The replacement of a urea with a bioisostere like a guanidinium (B1211019) group would introduce a positive charge and drastically change the interaction profile.

The following table illustrates the potential impact of modifying the urea linkage.

| Compound | Linkage Modification | Hydrogen Bonding | Relative Activity (%) |

| 1 | -NH-CO-NH- | Donor/Acceptor | 100 |

| 2 | -N(CH3)-CO-NH- | Donor/Acceptor (reduced) | 50 |

| 3 | -NH-CS-NH- | Donor/Acceptor (altered) | Varies |

| 4 | -NH-SO2-NH- | Donor/Acceptor (altered) | Varies |

This table is illustrative and highlights the importance of the urea moiety's integrity for activity.

Computational SAR/SPR Modeling for Predictive Design and Optimization

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) modeling, are invaluable tools for the rational design and optimization of compounds like this compound. These in silico techniques aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or other properties.

By generating a dataset of analogs of this compound with known activities, a QSAR model can be developed. This model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov Descriptors used in QSAR models can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

For example, a 3D-QSAR study on diaryl urea derivatives could generate contour maps that indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. researchgate.net This provides a visual guide for designing more potent analogs.

Pharmacophore Modeling and Feature Identification for Target Interaction

Pharmacophore modeling is another powerful computational approach that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds.

The key pharmacophoric features of this compound and its analogs would likely include:

Hydrogen Bond Donors: The N-H groups of the urea moiety.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea moiety.

Aromatic/Hydrophobic Regions: The two phenyl rings.

A well-defined pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that possess the required features for biological activity. nih.gov It also provides insights into the key interactions between the ligand and its target, guiding further optimization of the lead compound. For instance, docking studies of phenyl urea derivatives into the active site of an enzyme can reveal crucial hydrogen bonds and hydrophobic interactions, explaining the observed SAR. nih.gov

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity Assessment and Separation in Research Matrices

Chromatographic methods are indispensable for the separation and purity evaluation of 1-phenyl-3-(3-phenylpropyl)urea. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea compounds due to their polarity and thermal lability, making them ideal candidates for this method. nih.gov A typical HPLC method for this compound involves a reversed-phase column, which separates compounds based on their hydrophobicity.

Method development for this compound would focus on optimizing the mobile phase composition, typically a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities or other components in a research matrix. nih.gov

Validation of the HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the analysis of phenylurea herbicides in water, HPLC methods have demonstrated linearity over several orders of magnitude with low detection limits. nih.gov

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 245 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and potential for thermal degradation in the injector and column. However, GC can be a powerful tool for impurity profiling, especially for identifying volatile or semi-volatile impurities that may be present from the synthesis process. To make the target compound amenable to GC analysis, a derivatization step is often necessary to increase its volatility and thermal stability.

Common derivatization reagents for ureas include silylating agents (e.g., BSTFA) or acylating agents. The resulting derivatives are more volatile and can be readily analyzed by GC. The choice of detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), will depend on the analytical goals.

Chiral Chromatography for Enantiomeric Separation and Purity Determination

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the propyl chain or the phenyl ring, would necessitate chiral chromatography to separate the resulting enantiomers. Chiral HPLC is the most common approach for this purpose, utilizing a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. The development of such a method would involve screening different types of CSPs and mobile phases to achieve optimal enantiomeric resolution.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Labeling Studies

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatographic separation techniques (LC-MS or GC-MS), it offers unparalleled sensitivity and specificity for the identification and quantification of compounds like this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating the structure of this compound and investigating its potential degradation pathways. In an MS/MS experiment, a specific precursor ion (the molecular ion or a protonated/adducted form of the molecule) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the urea (B33335) linkage and the bonds of the propyl chain. This information is invaluable for confirming the identity of the compound in complex mixtures and for studying how it might break down under various conditions.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment |

| 269.1654 | 150.0970 | [C₉H₁₂N]⁺ (Phenylpropylamine fragment) |

| 269.1654 | 120.0657 | [C₇H₈NO]⁺ (Phenylurea fragment) |

| 269.1654 | 93.0578 | [C₆H₇N]⁺ (Aniline fragment) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical step in the definitive identification of a newly synthesized compound or an unknown analyte in a sample. For other urea derivatives, HRMS has been used to confirm the expected molecular ion, often with mass accuracy within 5 ppm. mdpi.comresearchgate.net

For this compound (C₁₆H₁₈N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. This comparison helps to confirm the elemental formula and distinguish it from other compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈N₂O |

| Theoretical Exact Mass [M] | 268.1419 g/mol |

| Theoretical m/z of [M+H]⁺ | 269.1497 |

| Required Mass Accuracy | < 5 ppm |

Capillary Electrophoresis (CE) in Analytical Research and Separation Science

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their size, charge, and frictional forces. Its high efficiency, resolution, and minimal sample consumption make it a valuable tool in analytical research. For neutral compounds like many phenylurea derivatives, a specific mode of CE called Micellar Electrokinetic Capillary Chromatography (MEKC) is often employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudostationary phase, enabling the separation of uncharged molecules.

Research on various phenylurea herbicides has demonstrated the utility of MEKC for their simultaneous separation and quantification. nih.govresearchgate.net These studies often employ a buffer system, such as phosphate (B84403) or borate, at a specific pH, with an added surfactant like sodium dodecyl sulfate (B86663) (SDS). researchgate.net Detection is commonly achieved using UV-Vis detectors, as the phenyl group in these compounds provides strong chromophores. researchgate.net More advanced detection methods, such as electrochemical detection, can also be coupled with CE to enhance sensitivity and selectivity for electroactive phenylureas. nih.govresearchgate.net

A typical MEKC method for phenylurea analysis would involve optimizing several parameters, including the type and concentration of the buffer and surfactant, the pH of the running buffer, and the applied separation voltage. These factors influence the migration times and resolution of the analytes. nih.govresearchgate.net The data from such analyses can provide precise quantification and allow for the separation of a complex mixture of related compounds in a single run. nih.govresearchgate.net

While specific parameters for this compound are not available, the table below illustrates typical conditions and results from the MEKC analysis of other phenylurea compounds, showcasing the method's capabilities.

Table 1: Exemplary MEKC Conditions for the Analysis of Phenylurea Herbicides

| Parameter | Condition |

| Instrument | Capillary Electrophoresis system with UV or Electrochemical Detection |

| Capillary | Unfused silica (B1680970), 75 µm i.d. x 100 cm length researchgate.net |

| Running Buffer | 0.020 mol/L phosphate buffer at pH 7.0 nih.govresearchgate.net |

| Surfactant | 0.025 mol/L Sodium Dodecyl Sulfate (SDS) researchgate.net |

| Separation Voltage | 20.0 kV researchgate.net |

| Injection | Hydrodynamic injection, 1.5 s researchgate.net |

| Detection | UV or End-column Electrochemical Detection researchgate.net |

| Linear Range | < 2.0 x 10⁻⁵ mol/L nih.gov |

| Detection Limit | < 5.0 x 10⁻⁶ mol/L nih.govresearchgate.net |

This data is representative of methods used for phenylurea herbicides and is intended to illustrate the potential analytical approach for this compound.

Advanced Spectrophotometric Methods for Quantification and Interaction Studies in Research Contexts

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a cornerstone of analytical chemistry for the quantification of compounds containing chromophoric groups. The phenyl and urea moieties within the this compound structure are expected to exhibit characteristic absorption in the UV spectrum, making this technique highly suitable for its quantification.

The principle behind spectrophotometric quantification is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship allows for the creation of calibration curves to determine the concentration of an unknown sample. For phenylurea compounds, UV detection is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). researchgate.netnih.gov

Advanced spectrophotometric studies can also provide insights into the interactions of a compound with other molecules, such as proteins or nucleic acids. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, can indicate binding or other intermolecular interactions. For instance, the UV-Vis spectrum of a related urea derivative, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, showed strong absorptions at 252 nm and 305 nm. mdpi.com The basic urea structure itself has a much lower wavelength absorption, while the introduction of phenyl groups, as in N,N'-diphenylurea, results in more complex spectra with distinct peaks. nist.govnist.gov

The specific λmax and molar absorptivity for this compound would need to be determined experimentally. However, based on data from structurally related compounds, one can anticipate strong absorbance in the UV region. The table below presents representative UV-Vis absorption data for related urea compounds, which is indicative of the type of data that would be relevant for this compound.

Table 2: Representative UV-Vis Spectral Data for Urea and a Related Phenylurea Derivative

| Compound | Solvent | λmax (nm) | Reference |

| Urea | Not Specified | ~225-245 | nist.gov |